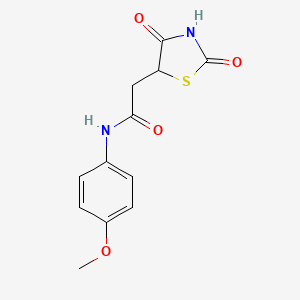

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-18-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZVZXHVLOQRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide. This intermediate is then reacted with thiourea to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide exhibit significant antioxidant properties. These compounds have been evaluated using various assays, including:

- DPPH Radical Scavenging : This method assesses the ability to neutralize free radicals. Compounds such as 4k and 4m demonstrated high efficacy in scavenging DPPH radicals, indicating strong antioxidant capabilities .

- Superoxide Anion Scavenging : The ability to scavenge superoxide anions was also tested, with several derivatives showing promising results. This activity is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been extensively studied. Notable findings include:

- Inhibition of Erythrocyte Hemolysis : Certain derivatives displayed significant inhibition of hemolysis induced by oxidative stress, suggesting their protective role against cell membrane damage .

- Lipid Peroxidation Inhibition : Compounds were tested for their ability to inhibit lipid peroxidation, a process that can lead to cellular damage and inflammation. The results indicated that several derivatives effectively reduced lipid peroxidation levels .

Case Studies

Several studies have documented the effects of these compounds in various experimental models:

- A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of multiple thiazolidinone derivatives, demonstrating their antioxidant and anti-inflammatory activities through both in vitro and in vivo models .

- Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions on the thiazolidinone ring significantly enhance biological activity. This underscores the importance of molecular modifications in developing effective therapeutics .

Data Table: Summary of Biological Activities

| Compound | DPPH Scavenging Activity | Superoxide Scavenging Activity | Erythrocyte Hemolysis Inhibition | Lipid Peroxidation Inhibition |

|---|---|---|---|---|

| 4a | Moderate | Low | High | Moderate |

| 4k | High | Moderate | Moderate | High |

| 4m | High | High | High | High |

| 4n | Moderate | Low | Moderate | Low |

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Substituents on the Aromatic Ring :

- The 4-methoxyphenyl group in the target compound contributes to its anticancer activity, likely through improved solubility and electron-donating effects .

- Chlorophenyl (Compound 3g) and trimethoxyphenyl (Compound 18) substituents enhance α-glucosidase inhibition and cytotoxicity, respectively, via hydrophobic interactions and steric effects .

Heterocyclic Ring Variations :

- Replacement of the thiazolidinedione core with thiadiazole (Compound 18) or benzothiazole (Compound 3.1.3) alters target specificity. Thiadiazole derivatives show broader anticancer activity, while benzothiazoles improve antitumor efficacy .

Functional Group Additions: Piperazine-linked thiazoles () exhibit distinct activities (e.g., MMP inhibition) but lack the 2,4-dioxo-thiazolidine core, reducing structural overlap .

Key Research Findings

- Electron-Donating Groups Enhance Bioactivity : Methoxy and methyl groups improve solubility and target engagement in hydrophobic pockets (e.g., cancer cell membranes) .

- Ring Systems Dictate Target Specificity : Thiazolidinediones favor anticancer activity, while thiazole-thiadiazole hybrids broaden therapeutic applications .

- Halogen Substitutions Improve Potency : Chloro and fluoro groups enhance enzyme inhibition via halogen bonding (e.g., Compound 3g vs. target compound) .

Biological Activity

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a derivative of thiazolidine-2,4-dione, a compound class known for diverse biological activities. This article provides an overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula CHNOS. Its structure features a thiazolidine ring linked to a methoxyphenyl acetamide moiety. The presence of the methoxy group is significant for enhancing biological activity.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa through both extrinsic and intrinsic pathways .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Apoptosis induction |

| Mono-thiazolidin derivative | HeLa | 10 | Extrinsic pathway activation |

| Bis-thiazolidin derivative | MCF-7 | 12 | Intrinsic pathway activation |

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiazolidine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

Table 2: Anti-inflammatory Effects of Thiazolidine Derivatives

| Compound | Model | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | RAW 264.7 cells | 70 | |

| Thiazolidine derivative | Carrageenan-induced edema model | 65 |

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives were evaluated against various bacterial strains. The compound showed moderate activity against Gram-positive bacteria and some efficacy against Gram-negative strains.

Table 3: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Thiazolidine derivative | Escherichia coli | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

- Cytokine Inhibition : It reduces the secretion of inflammatory cytokines.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function.

Case Studies

In a study focusing on the anticancer effects of thiazolidine derivatives, researchers administered varying doses to A549 lung cancer cells. Results indicated a dose-dependent response with significant apoptosis at higher concentrations . Another case study demonstrated the anti-inflammatory effects in an animal model subjected to carrageenan-induced paw edema, where treatment with the compound led to a notable reduction in swelling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, describes a protocol where a thiazolidinedione intermediate (5-(substituted-benzylidene)-2,4-thiazolidinedione) is reacted with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is monitored via TLC, and the product is precipitated with water. Optimization of molar ratios (e.g., 1.0:1.5 for intermediate:chloroacetylated reagent) and solvent choice (polar aprotic solvents like DMF) is critical for yield improvement .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for thiazolidinedione moieties).

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, as demonstrated in for structurally related thiadiazole derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : Solubility in DMSO or DMF is typical for thiazolidinone derivatives. Stability studies should include:

- HPLC monitoring under varying pH (e.g., 4–9) and temperatures (4°C to 40°C) to assess degradation.

- Storage in airtight, light-protected containers at –20°C to prevent hydrolysis of the acetamide or thiazolidinedione groups, as suggested in safety protocols from and .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s hypoglycemic activity?

- Methodological Answer :

- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulkier aryl groups) to assess effects on PPAR-γ binding affinity, as thiazolidinediones are known PPAR-γ agonists.

- In Vitro Assays : Use 3T3-L1 adipocytes to measure glucose uptake and adipogenesis ( used similar models for evaluating hypoglycemic derivatives).

- In Vivo Validation : Administer derivatives to diabetic rodent models (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels and insulin sensitivity over 4–6 weeks .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying efficacy across studies)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HepG2 for hepatic glucose output) with positive controls (e.g., metformin or rosiglitazone).

- Dose-Response Curves : Test compound concentrations across a broad range (e.g., 1 nM–100 μM) to identify optimal efficacy windows.

- Meta-Analysis : Cross-reference data with structurally analogous compounds, such as those in and , to identify trends in substituent effects on activity .

Q. How can toxicity profiles be systematically evaluated for this compound?

- Methodological Answer :

- Acute Toxicity : Follow OECD Guideline 423, administering escalating doses (10–2000 mg/kg) to Wistar mice and monitoring mortality, organ weight changes, and histopathology over 14 days (as in ).

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.

- Hepatorenal Safety : Measure serum ALT, AST, creatinine, and BUN levels in treated animal models .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ (PDB ID: 2PRG) or aldose reductase (PDB ID: 1AH3).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue-specific interactions (e.g., hydrogen bonding with Tyr473 in PPAR-γ).

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity trends .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Spectral Deconvolution : Use tools like MestReNova to identify overlapping signals or impurities.

- Comparative Analysis : Cross-check with published data for analogous compounds (e.g., ’s thiadiazole derivatives).

- Synthetic Replication : Repeat the synthesis with stricter purification (e.g., column chromatography using EtOAc/hexane gradients) to isolate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.